molecular formula C18H12F3N3S B2833378 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226439-67-3

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2833378
CAS No.: 1226439-67-3
M. Wt: 359.37
InChI Key: OCGDTJNQFUFKTI-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound that features an imidazole ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-((5-phenyl-1-(4-trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
  • **2-((5-phenyl-1-(2-trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Uniqueness

The unique combination of the trifluoromethyl group and the imidazole ring in 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile distinguishes it from similar compounds. The position of the trifluoromethyl group at the 3-position of the phenyl ring can significantly influence the compound’s electronic properties and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3S/c19-18(20,21)14-7-4-8-15(11-14)24-16(13-5-2-1-3-6-13)12-23-17(24)25-10-9-22/h1-8,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGDTJNQFUFKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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